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Compound of Interest

2-Chloro-N-(3-
Compound Name:
ethylbenzyl)acetamide

Cat. No.: B7452278

Executive Summary

2-Chloro-N-(3-ethylbenzyl)acetamide (CAS: 2869189-16-0) acts as a moderate-reactivity
electrophile, functioning primarily as an alkylating agent for sulfhydryl groups (cysteine thiols)
via an SN2 mechanism.

In the hierarchy of chloroacetamides, this compound exhibits lower reactivity than N-phenyl
derivatives (chloroacetanilides) but comparable reactivity to unsubstituted N-benzyl-2-
chloroacetamide. The presence of the meta-ethyl group on the benzyl ring exerts a negligible
steric influence on the reaction center and a weak electron-donating effect, rendering it a
stable, selective "warhead" suitable for covalent inhibition or bioconjugation where hyper-
reactivity (and associated off-target toxicity) must be avoided.

Chemical Identity & Structural Properties[1][2]
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Property Detail

Compound Name 2-Chloro-N-(3-ethylbenzyl)acetamide
CAS Number 2869189-16-0

Molecular Formula C11H14CINO

Molecular Weight 227.69 g/mol

Core Functional Group -Chloroacetamide (Electrophile)

Key Substituent 3-Ethylbenzyl (Modulator)

Structural Analysis

The molecule consists of three distinct zones governing its behavior:
e The Warhead (

-Chloroacetyl): The site of nucleophilic attack. The carbon-chlorine bond is polarized,
creating an electrophilic center at the

-carbon.

e The Linker (Amide Nitrogen): This nitrogen modulates the electrophilicity of the carbonyl
group. Its electron density is determined by the substituent attached to it.[1]

e The Tail (3-Ethylbenzyl): The meta-ethyl group is an alkyl substituent. Crucially, the benzyl
methylene group (

) acts as an "insulator," preventing direct resonance interaction between the aromatic ring
and the amide nitrogen.

Mechanistic Reactivity Profile
The Reaction Mechanism (SN2)

Chloroacetamides react with nucleophiles (typically thiols like Glutathione, GSH, or Cysteine
residues in proteins) via a bimolecular nucleophilic substitution (SN2). The nucleophile attacks
the
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-carbon, displacing the chloride ion.

Key Driver: The reaction rate is governed by the electrophilicity of the

-carbon. This electrophilicity is enhanced by the adjacent carbonyl group (electron-
withdrawing).

Electronic Modulation by N-Substituents

The substituent on the amide nitrogen dictates the electron density of the carbonyl oxygen,
which indirectly affects the

-carbon.

o Electron-Withdrawing Groups (EWG) on N: Decrease electron donation from N to C=0. The
C=0 becomes more electron-deficient, exerting a stronger inductive pull on the

-carbon. Result: Increased Reactivity.

e Electron-Donating Groups (EDG) on N: Increase electron donation from N to C=0. The C=0
becomes more electron-rich, weakening the inductive pull on the

-carbon. Result: Decreased Reactivity.

Visualization of Electronic Effects

The following diagram illustrates the mechanistic pathway and the impact of the N-substituent.
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Caption: SN2 Reaction mechanism showing the competition between amide resonance
(deactivating) and carbonyl induction (activating).

Comparative Reactivity Hierarchy

The following table places 2-Chloro-N-(3-ethylbenzyl)acetamide within the context of
common analogs. The "Relative Rate" is estimated based on Hammett

values for chloroacetamide solvolysis and alkylation.
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Detailed Comparison

e Vs. N-Phenyl Analogs: N-phenyl derivatives are significantly more reactive. The aniline

nitrogen lone pair delocalizes into the aromatic ring, reducing its ability to donate to the

carbonyl. This makes the carbonyl a stronger activator. 2-Chloro-N-(3-

ethylbenzyl)acetamide is roughly 2-5x slower in reaction rate than its N-phenyl counterpart,

offering better stability in aqueous media.

e Vs. Unsubstituted N-Benzyl: The 3-ethyl group is a weak electron donor (

). While it theoretically makes the nitrogen slightly more electron-rich (and the compound
less reactive), the effect is attenuated by the methylene bridge. In practice, the reactivity of
the 3-ethylbenzyl variant is indistinguishable from the standard benzyl derivative.
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Caption: Reactivity hierarchy of chloroacetamides based on N-substituent electronic effects.

Experimental Protocols

To validate the reactivity of 2-Chloro-N-(3-ethylbenzyl)acetamide against alternatives, use the
following standardized kinetic assay.

Protocol: Comparative Thiol Alkylation Kinetics

Objective: Determine the second-order rate constant (

) for the reaction with Glutathione (GSH).
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Materials:

Electrophiles: 2-Chloro-N-(3-ethylbenzyl)acetamide, N-phenyl-2-chloroacetamide (control).

Nucleophile: L-Glutathione (reduced), 50 mM stock in water.

Buffer: Phosphate Buffered Saline (PBS), pH 7.4 (mimics physiological pH).

Internal Standard: 1,3,5-Trimethoxybenzene (for NMR) or Caffeine (for HPLC).
Methodology (Pseudo-First-Order Conditions):

o Preparation: Dissolve the electrophile (10 mM) in DMSO-d6 (for NMR) or Acetonitrile (for
HPLC).

e Reaction Mix: Mix electrophile (1 mM final) with excess GSH (10 mM final) in buffered
solvent (10% D20/PBS or 50:50 ACN/Buffer).

o Note: Excess thiol ensures the concentration of nucleophile remains effectively constant (

e Monitoring:
o NMR Method: Acquire 1H NMR spectra every 5 minutes. Track the disappearance of the

-proton singlet (

ppm) and the appearance of the thioether product (

ppm).

o HPLC Method: Inject aliquots every 10 minutes. Monitor UV absorbance at 254 nm.
» Calculation:
o Plot

vs. time (
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)

o The slope of the line is

o Calculate the second-order rate constant:

Expected Results:

N-Phenyl:
(Fast).
N-(3-ethylbenzyl):

(Moderate/Slow).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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ethylbenzyl-acetamide-vs-other-chloroacetamides]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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